Sulfo DBCO-TFP Ester

bioconjugation protein labeling hydrolytic stability

Sulfo DBCO-TFP Ester (CAS 2268816-76-6) is a heterobifunctional crosslinking reagent comprising a sulfonate-modified dibenzocyclooctyne (DBCO) moiety for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) and a tetrafluorophenyl (TFP) ester group for selective amine conjugation. The sulfonate group confers aqueous solubility, eliminating the need for organic co-solvents in many bioconjugation protocols, while the DBCO group reacts with azide-functionalized molecules without cytotoxic copper catalysts.

Molecular Formula C28H20F4N2O7S
Molecular Weight 604.5 g/mol
Cat. No. B12396673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo DBCO-TFP Ester
Molecular FormulaC28H20F4N2O7S
Molecular Weight604.5 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCC(C(=O)OC4=C(C(=CC(=C4F)F)F)F)S(=O)(=O)O
InChIInChI=1S/C28H20F4N2O7S/c29-19-13-20(30)26(32)27(25(19)31)41-28(37)22(42(38,39)40)14-33-23(35)11-12-24(36)34-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-21(17)34/h1-8,13,22H,11-12,14-15H2,(H,33,35)(H,38,39,40)
InChIKeyOXCOLSMUBAPWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfo DBCO-TFP Ester: A Water-Soluble Heterobifunctional SPAAC Reagent for Amine-Containing Biomolecule Conjugation


Sulfo DBCO-TFP Ester (CAS 2268816-76-6) is a heterobifunctional crosslinking reagent comprising a sulfonate-modified dibenzocyclooctyne (DBCO) moiety for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) and a tetrafluorophenyl (TFP) ester group for selective amine conjugation . The sulfonate group confers aqueous solubility, eliminating the need for organic co-solvents in many bioconjugation protocols, while the DBCO group reacts with azide-functionalized molecules without cytotoxic copper catalysts .

Why Sulfo DBCO-TFP Ester Cannot Be Interchanged with DBCO-NHS Ester or Non-Sulfonated Analogs in Aqueous Bioconjugation


Sulfo DBCO-TFP Ester occupies a unique intersection of three performance parameters—amine-reactive ester hydrolytic stability, aqueous solubility without organic co-solvents, and DBCO-mediated SPAAC kinetics—that no single alternative compound matches simultaneously. DBCO-NHS ester variants undergo rapid hydrolysis in aqueous buffers, with NHS ester half-lives measured in minutes at pH ≥8, resulting in variable labeling stoichiometry and wasted reagent . Non-sulfonated DBCO-TFP ester requires DMSO, DMF, or DMAC stock solutions and remains insoluble in purely aqueous reaction media, restricting its use with solvent-sensitive biomolecules . Conversely, Sulfo DBCO-NHS ester provides aqueous solubility but sacrifices the superior hydrolytic stability of TFP ester chemistry. Substituting any of these alternatives forces the user to trade off either aqueous compatibility, conjugation reproducibility, or copper-free click functionality—each of which can directly impact experimental outcomes in quantitative proteomics, ADC payload attachment, and live-cell labeling workflows.

Sulfo DBCO-TFP Ester: Quantitative Differentiation Evidence Versus NHS Ester and Non-Sulfonated Comparators


TFP Ester Hydrolytic Stability Outperforms NHS Ester by Orders of Magnitude at Physiological pH

Sulfo DBCO-TFP Ester employs a 2,3,5,6-tetrafluorophenyl (TFP) ester leaving group instead of the conventional N-hydroxysuccinimide (NHS) ester. TFP esters exhibit markedly superior resistance to spontaneous hydrolysis in aqueous buffers compared to NHS esters, a difference that becomes critical at pH ≥8 where NHS ester half-lives are measured in minutes . The amine linkage bond formed is identical to that produced by NHS or sulfo-NHS esters, but TFP ester chemistry enables more efficient and reproducible conjugation in most aqueous scenarios . This translates directly to higher degrees of labeling (DOL) with less reagent consumption and reduced lot-to-lot variability.

bioconjugation protein labeling hydrolytic stability

Sulfo-DBCO Exhibits ~1.2-Fold Faster SPAAC Kinetics Than BCN in Peptide Ligation Systems

In head-to-head SPAAC ligation experiments employing a hydrophilic azide-containing amino acid, the DBCO moiety exhibited a second-order rate constant of 0.34 M⁻¹ s⁻¹, which is approximately 1.2-fold higher than the 0.28 M⁻¹ s⁻¹ observed for BCN (bicyclo[6.1.0]nonyne) under identical conditions [1]. While Sulfo DBCO-TFP Ester itself was not the direct test article, the DBCO group is the conserved reactive moiety across all DBCO-based SPAAC reagents, and the sulfonate modification does not attenuate DBCO reactivity toward azides [2]. This kinetic advantage translates to faster reaction completion at equivalent reagent concentrations.

SPAAC kinetics peptide ligation bioorthogonal chemistry

Sulfonate Modification Enables Complete Aqueous Solubility Versus Insolubility of Non-Sulfonated DBCO-TFP Ester

The sulfonate group (-SO₃⁻) incorporated into Sulfo DBCO-TFP Ester confers high aqueous solubility, enabling stock solutions and reaction mixtures to be prepared in purely aqueous buffers without organic co-solvents . In direct contrast, non-sulfonated DBCO-TFP ester is insoluble in water and requires dissolution in organic solvents such as DMSO, DMF, or DMAC prior to dilution into aqueous reaction mixtures . The sulfonated spacer arm also improves water solubility of the resulting DBCO-derivatized biomolecules, preventing aggregation that can occur with hydrophobic DBCO conjugates .

aqueous solubility bioconjugation buffer compatibility

SPAAC Kinetics in HEPES Buffer Are Up to 1.4-Fold Faster Than in PBS for Sulfo-DBCO Conjugates

A systematic study of buffer effects on SPAAC kinetics using sulfo DBCO-amine demonstrated that HEPES buffer (pH 7) yielded the highest second-order rate constants (0.55–1.22 M⁻¹ s⁻¹), while PBS (pH 7) exhibited among the lowest (0.32–0.85 M⁻¹ s⁻¹)—representing up to a 1.4-fold difference in reaction rate depending on azide selection [1]. Reactions with DBCO-modified antibodies (DBCO-trastuzumab) corroborated these buffer-dependent trends, and PEG linker incorporation enhanced reaction rates by 31 ± 16% [1]. These findings provide actionable optimization parameters for users of Sulfo DBCO-TFP Ester.

SPAAC kinetics buffer optimization antibody conjugation

TFP Ester Exhibits Higher Amine Reactivity Than NHS Ester in Aqueous Conjugation

Beyond superior hydrolytic stability, TFP esters demonstrate intrinsically higher reactivity toward free amines compared to NHS esters . While the amine linkage bond formed is chemically identical to that produced by NHS ester conjugation, the enhanced reactivity of TFP ester enables more efficient coupling in aqueous media, particularly under slightly basic conditions (pH 7.5–8.0) where the reaction proceeds rapidly with minimal competing hydrolysis .

amine conjugation protein labeling reaction efficiency

Sulfo DBCO-TFP Ester: High-Impact Application Scenarios Supported by Quantitative Evidence


Aqueous-Only Antibody-Drug Conjugate (ADC) Payload Attachment Without Organic Co-Solvents

Sulfo DBCO-TFP Ester enables direct conjugation of DBCO handles to native or engineered lysine residues on monoclonal antibodies in purely aqueous buffers, eliminating DMSO or DMF exposure that can induce aggregation or conformational perturbation . The superior hydrolytic stability of the TFP ester group ensures consistent degree of labeling across batches with minimal reagent hydrolysis waste . Subsequent SPAAC-mediated attachment of azide-functionalized cytotoxic payloads proceeds with DBCO kinetics (0.34 M⁻¹ s⁻¹) that are ~1.2-fold faster than BCN alternatives, enabling shorter conjugation times or lower payload equivalents [1].

Quantitative Proteomics Workflows Requiring Reproducible Amine Labeling Stoichiometry

In isobaric tagging and quantitative proteomics applications, lot-to-lot consistency in labeling stoichiometry is essential for accurate relative quantification. Sulfo DBCO-TFP Ester's TFP ester chemistry provides substantially greater resistance to aqueous hydrolysis than NHS ester alternatives, with half-life differences measured in orders of magnitude at pH ≥8 . This enhanced stability minimizes the impact of ambient humidity and buffer preparation variability on labeling efficiency, reducing technical replicate variability and improving inter-experiment comparability in large-scale proteomic studies.

Live-Cell Surface Glycan Labeling via Metabolic Azide Incorporation Followed by SPAAC

Following metabolic incorporation of azido-sugars into cell surface glycans, Sulfo DBCO-TFP Ester can be used to first functionalize amine-containing detection probes (e.g., fluorophore-amine conjugates) with DBCO handles in purely aqueous media without perturbing probe structure . The sulfonate modification ensures the DBCO-functionalized probe remains fully soluble and non-aggregating in cell culture media. The DBCO-azide SPAAC reaction then proceeds without cytotoxic copper, preserving cell viability for downstream functional assays or longitudinal imaging studies. HEPES buffer is recommended over PBS for this workflow to achieve up to 1.4-fold faster SPAAC kinetics .

High-Throughput Bioconjugation Screening Where Reagent Cost-Efficiency Is Critical

In industrial or core facility settings conducting large numbers of bioconjugation reactions, the combination of TFP ester hydrolytic stability and aqueous solubility translates to tangible procurement value. The resistance to hydrolysis means Sulfo DBCO-TFP Ester stock solutions prepared in aqueous buffer remain active longer than NHS ester counterparts, reducing the frequency of fresh solution preparation and reagent discard . The ability to use the reagent directly in aqueous buffer without organic solvent evaporation steps reduces processing time per reaction, while the DBCO moiety's faster SPAAC kinetics relative to BCN (0.34 vs. 0.28 M⁻¹ s⁻¹) can cumulatively reduce total reaction duration in automated liquid handling workflows .

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